3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine
Description
3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a triazole derivative featuring a 1,2,4-triazole core substituted at positions 3 and 3. The 3-position bears a (3-bromophenyl)methylthio group, while the 5-position is occupied by a 4-methoxyphenyl moiety . This compound belongs to a broader class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
Molecular Formula |
C16H15BrN4OS |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15BrN4OS/c1-22-14-7-5-12(6-8-14)15-19-20-16(21(15)18)23-10-11-3-2-4-13(17)9-11/h2-9H,10,18H2,1H3 |
InChI Key |
AQEJEXRKAGKATE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves a multi-step process. One common method includes the reaction of 3-bromobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 4-methoxyphenylhydrazine and triethyl orthoformate to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Pharmacology: It is evaluated for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Key Structural Features :
- Triazole Core : The 1,2,4-triazole ring provides a rigid scaffold for functional group attachment, influencing electronic and steric properties.
- Bromophenylmethylthio Group : The 3-bromo substitution on the benzylthio group may enhance lipophilicity and influence binding to biological targets.
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Triazole derivatives with modifications at positions 3, 4, and 5 have been synthesized and studied extensively. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Effects on Activity : Compounds with electron-withdrawing groups (e.g., bromo, chloro) at the phenyl ring often exhibit enhanced antimicrobial activity compared to electron-donating groups (e.g., methoxy) .
- Role of Thiol/Thione Groups : Derivatives with thione (C=S) groups, such as those in and , show improved binding to microbial enzymes compared to thioether (C-S-C) analogues .
Biological Activity
3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine (CAS Number: 587004-76-0) is a synthetic compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H15BrN4OS
- Molecular Weight : 396.28 g/mol
The presence of the bromophenyl and methoxyphenyl groups contributes to its biological activity through various mechanisms, including interaction with biological receptors and enzymes.
Anti-inflammatory Activity
Recent studies have demonstrated that 1,2,4-triazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating several derivatives similar to our compound, it was found that they could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) . Specifically, compounds similar to 3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine showed a decrease in TNF-α production by approximately 44–60% at higher concentrations.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been extensively studied. The compound has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. In vitro assays indicated that compounds with similar structures exhibited promising antibacterial activity . The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer properties of triazole derivatives have been a focal point in recent research. Compounds structurally related to 3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives exhibited selective cytotoxicity towards melanoma and breast cancer cells . The MTT assay results indicated significant reductions in cell viability at specific concentrations.
Study on Cytotoxicity
A notable study investigated the cytotoxic effects of various triazole derivatives against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines. The results showed that certain compounds were more effective in inhibiting cell proliferation compared to others, suggesting that structural modifications could enhance biological activity .
Anti-inflammatory Mechanism Assessment
Another study assessed the influence of triazole derivatives on cytokine release in stimulated PBMC cultures. The findings indicated that while most compounds reduced TNF-α levels significantly, some also enhanced IL-10 production, which is beneficial for mitigating chronic inflammation . This dual action highlights the therapeutic potential of these compounds in inflammatory diseases.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
